molecular formula C18H19FN2O B13865926 1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)-

1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)-

Cat. No.: B13865926
M. Wt: 298.4 g/mol
InChI Key: ZBOBZXRTVKCESN-UHFFFAOYSA-N
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Description

(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methanol group attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of (4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the fluorophenyl group to a phenyl group.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share a similar indole nucleus and exhibit diverse biological activities.

    Fluorophenyl Derivatives: Compounds such as 4-fluorophenylalanine and 4-fluorophenylacetic acid have similar fluorophenyl groups and are studied for their biological effects.

Uniqueness

(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other indazole or fluorophenyl derivatives.

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol

InChI

InChI=1S/C18H19FN2O/c1-12(2)11-21-17-8-5-14(9-15(17)10-20-21)18(22)13-3-6-16(19)7-4-13/h3-10,12,18,22H,11H2,1-2H3

InChI Key

ZBOBZXRTVKCESN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)F)O)C=N1

Origin of Product

United States

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